molecular formula C22H26O8 B3028899 Picropodophyllol CAS No. 3811-15-2

Picropodophyllol

Cat. No. B3028899
CAS RN: 3811-15-2
M. Wt: 418.4 g/mol
InChI Key: HNOIIHCYJKCZRK-CALQCPNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picropodophyllol is a natural compound that is derived from the roots of the plant Podophyllum hexandrum. It is a lignan compound that has shown potential in various scientific research applications. The compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Tumor Cell Response to Picropodophyllol

Picropodophyllin (PPP), a promising anti-neoplastic agent, has been studied for its effects on tumor cells. Hashemi et al. (2011) investigated the genomic and expression alterations in tumor cells after long-term PPP treatment, revealing both upregulated and downregulated genes impacting cell death, such as PTEN and BCL2. Moreover, acquired genomic copy number alterations were observed, often reflected in altered mRNA expression levels for genes in the same regions (Hashemi et al., 2011).

Anticancer Mechanism via Microtubule Depolymerization

Waraky et al. (2014) identified an insulin-like growth factor-1 (IGF-1)-independent mechanism of PPP leading to pro-metaphase arrest in cancer cells, distinct from its known action on IGF-1R signaling. This study elucidated that PPP prevents centrosome separation during mitotic entry, leading to a monopolar mitotic spindle and subsequent cell features of mitotic catastrophe. These findings offer a novel insight into PPP's antitumor effects (Waraky et al., 2014).

Inhibition of IGF-1R in Uveal Melanoma

Economou et al. (2008) focused on PPP's efficiency against uveal melanoma, highlighting its ability to inhibit IGF-1R expression and tumor growth. This study also considered PPP's effect on vascular endothelial growth factor (VEGF) in vivo, and evaluated its combination effects with other anti-tumor agents in vitro (Economou et al., 2008).

Impact on Glucose Metabolism in Glioblastoma Cells

Picropodophyllin has been reported to increase glucose metabolism and lactate production in pediatric glioblastoma cells, as shown by Wong Te Fong et al. (2012). This increase, measurable through dynamic nuclear polarization and magnetic resonance spectroscopy, offers potential as a specific biomarker of response to PPP treatment (Wong Te Fong et al., 2012).

Embryo Development Inhibition

Inzunza et al. (2010) explored the role of PPP as an inhibitor in mouse preimplantation embryo development. Their findings suggest that IGF-I and its receptor play an essential role in embryonic genome activation, with PPP's effects on embryo development being irreversible (Inzunza et al., 2010).

Safety and Hazards

Picropodophyllin is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is toxic and poses a danger of serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

Biochemical Analysis

Biochemical Properties

Picropodophyllol plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It is known to inhibit the insulin-like growth factor-1 receptor (IGF-1R), which is pivotal in cell growth and survival . By blocking IGF-1R phosphorylation, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation, induces cell cycle arrest in the G2/M phase, and promotes apoptosis . The compound also affects cell signaling pathways, including the attenuation of MAPK phosphorylation and the induction of cell cycle arrest . Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to IGF-1R and inhibiting its activity . This inhibition prevents the phosphorylation of IGF-1R and its downstream signaling molecules, such as AKT and ERK . Furthermore, this compound induces mitotic arrest and catastrophe by depolymerizing microtubules, independent of IGF-1R . This dual mechanism of action contributes to its potent anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity in both in vitro and in vivo studies . Long-term exposure to this compound results in sustained inhibition of cell proliferation and tumor growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and potential damage to normal tissues . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IGF-1R . By inhibiting IGF-1R, this compound disrupts the PI3K/AKT and MAPK signaling pathways, leading to altered metabolic flux and reduced cell proliferation . Additionally, the compound influences the production of reactive oxygen species (ROS), further contributing to its anticancer effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its ability to cross the blood-brain barrier, making it effective in treating brain tumors . Its accumulation in specific tissues and potential off-target effects require further study.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It primarily localizes to the cytoplasm, where it interacts with microtubules and disrupts their dynamics . This localization is essential for its ability to induce mitotic arrest and apoptosis in cancer cells . Additionally, this compound’s interaction with the microfilament system contributes to its effects on cell motility and adhesion .

properties

IUPAC Name

(5R,6R,7S,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIIHCYJKCZRK-CALQCPNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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